molecular formula C15H14N4O2 B5810019 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Cat. No.: B5810019
M. Wt: 282.30 g/mol
InChI Key: URLWNNUQUQDOTF-UHFFFAOYSA-N
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Description

3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol. It is supplied as a dry powder for research use only and is not intended for diagnostic or therapeutic applications. The compound features a hybrid structure combining a 1,2,4-triazole ring and a pyridine ring, both of which are privileged scaffolds in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-known pharmacophore noted for its diverse biological activities, which can include antimicrobial, analgesic, and antitumor effects . Derivatives of 1,2,4-triazolo[1,5-a]pyridine have been investigated for their potential use in the treatment of proliferative diseases, such as cancer, highlighting the research value of this structural class . The specific substitution pattern, with a (4-methoxyphenoxy)methyl group at the triazole ring, contributes to the molecule's properties, giving it a calculated LogP of 2.21 and a polar surface area of 72 Ų, which can influence its solubility and bioavailability in research settings . This compound serves as a versatile building block for the synthesis of more complex molecules and is a valuable intermediate for researchers exploring new biologically active agents in fields like oncology and infectious disease.

Properties

IUPAC Name

3-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLWNNUQUQDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxyphenoxy group: This step often involves nucleophilic substitution reactions where the methoxyphenoxy group is introduced to the triazole ring.

    Formation of the pyridine ring: This can be done through various methods, including cyclization reactions involving suitable precursors.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .

Scientific Research Applications

3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole and pyridine rings play a crucial role in these interactions, often involving hydrogen bonding and hydrophobic interactions. The methoxyphenoxy group can also contribute to the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their functional differences:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference
3-{3-[(4-Methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine 4-Methoxyphenoxymethyl group on triazole; pyridine at position 5 Not explicitly reported (structural focus) -
2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643, FEMA 4798) Thioether linkage; 2,3-dimethoxyphenyl group Umami flavor enhancer (1000× potency of MSG)
3-(5-((3-Chlorobenzyl)sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine 3-Chlorobenzylthio and 4-ethoxyphenyl groups Antimicrobial activity (e.g., Pseudomonas aeruginosa)
3-(5-Benzyl-1H-1,2,4-triazol-3-yl)pyridine Benzyl group on triazole Not explicitly reported (structural analog)
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine Trifluoromethyl groups on triazole and pyridine; chloro substituent Pharmaceutical intermediate (API synthesis)
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Pyridine at triazole position 3 Biomarker in moyamoya disease (55.64-fold increase)

Physicochemical and Toxicological Properties

  • Electronic Effects :
    Electron-donating groups (e.g., 4-methoxy in the target compound) enhance solubility but may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., trifluoromethyl in ) .

  • Structural similarities suggest the target compound may share a favorable safety profile, but substituent-specific studies are required.

Biological Activity

The compound 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a derivative of the 1,2,4-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, and its structure includes a pyridine ring linked to a triazole moiety with a methoxyphenoxy group. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₂
Molecular Weight286.30 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effective activity against various bacterial strains.

Case Study:
In a study assessing the antimicrobial efficacy of triazole derivatives against C. tenuis and M. luteum, compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL for fungi and 3.9 µg/mL for bacteria . This highlights the potential of triazole derivatives as effective antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using triple-negative breast cancer cell lines (MDA-MB-231) revealed that certain triazole derivatives exhibited cytotoxic effects with an IC50 value of approximately 39.2 µM .

Mechanism of Action:
The mechanism involves the inhibition of key signaling pathways associated with tumor growth, such as the mitogen-activated protein kinase (MAPK) pathway. This suggests that This compound may influence tumor cell proliferation through enzyme inhibition.

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory effects. In a study utilizing the carrageenan-induced rat paw edema model, several derivatives showed significant edema inhibition ranging from 70% to 80% compared to standard anti-inflammatory drugs like ibuprofen .

The biological activity of This compound is attributed to its ability to bind to specific enzymes and receptors:

  • Hydrogen Bonding: The triazole and pyridine rings facilitate hydrogen bonding with biological targets.
  • Hydrophobic Interactions: The methoxyphenoxy group enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

The biological activity of This compound can be compared with related compounds:

Compound NameMIC (µg/mL)Activity Type
3-{3-[(4-Fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine0.9Antifungal
3-{3-[N-(methyl)phenyl]methyl}-1H -1,2,4-triazol3.9Antibacterial
3-{3-[N-(bromobenzyl)phenyl]methyl}-1H -1,2,4-triazolVariableAntitumor

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYieldConditionsKey Reagents
Oxidative Cyclization73%RT, 3 h, ethanolNaOCl
Click Chemistry61%50°C, 16 h, THF/H₂OCuSO₄, sodium ascorbate
Alkylation~65%Reflux, MeOH, NaOHAlkyl halides

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions and hydrogen bonding patterns .
  • X-ray Crystallography : Resolve crystal packing and torsional angles (e.g., mean C–C bond deviation: 0.002 Å) .
  • HPLC : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions optimize triazole ring formation yield?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for click chemistry to reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like hydrazine oxidation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions arise from assay variability or structural analogs. Mitigation strategies:

  • Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and IC₅₀ protocols .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 2) to isolate functional group contributions .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to microbial enzymes .

Q. Table 2: SAR of Triazole-Pyridine Analogs

Compound ModificationBioactivity (MIC, μg/mL)Key Observation
Methoxy → Ethoxy substitution8.2 → 12.5Reduced solubility
Triazole position shift (5 → 3)4.7 → 32.0Loss of H-bonding with target
Pyridine → Benzene replacementInactiveDisrupted π-π stacking

Basic: What biological screening methods evaluate this compound’s activity?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against bacterial dihydrofolate reductase (DHFR) .
  • Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/-negative pathogens .

Advanced: How to design derivatives for enhanced target selectivity?

Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
  • Hybrid Scaffolds : Fuse triazole-pyridine cores with sulfonamide or thiazolidinone motifs to target multiple enzyme pockets .
  • Prodrug Strategies : Mask polar groups (e.g., methoxy) with acetylated precursors for enhanced bioavailability .

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